molecular formula C15H13BrO3 B13098647 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone

Cat. No.: B13098647
M. Wt: 321.16 g/mol
InChI Key: WLQUGNGFMVOJHD-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is an organic compound that features a benzyloxy group, a bromine atom, and a hydroxy group attached to a phenyl ring, with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone typically involves the following steps:

    Bromination: The starting material, 4-benzyloxy-2-hydroxyacetophenone, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

    Hydrolysis: The brominated product is then subjected to hydrolysis to yield the desired compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like palladium.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents in solvents like acetone or water.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Major Products:

    Substitution: Products with the bromine atom replaced by the nucleophile.

    Oxidation: Products with the hydroxy group oxidized to a carbonyl group.

    Reduction: Products with the ethanone moiety reduced to an alcohol.

Scientific Research Applications

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyloxy and hydroxy groups can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

    1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone: Lacks the bromine atom, which may result in different reactivity and biological activity.

    1-(4-(Benzyloxy)-5-chloro-2-hydroxyphenyl)ethanone: Contains a chlorine atom instead of bromine, which may affect its chemical and biological properties.

    1-(4-(Benzyloxy)-5-iodo-2-hydroxyphenyl)ethanone: Contains an iodine atom instead of bromine, which may influence its reactivity and applications.

Uniqueness: 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions, potentially enhancing its utility in various applications.

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H13BrO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3

InChI Key

WLQUGNGFMVOJHD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br

Origin of Product

United States

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